(2E)-N-(2-methoxy-5-nitrophenyl)-3-(thiophen-2-yl)prop-2-enamide

nSMase2 inhibition ceramide pathway enzyme kinetics

Achieve cleaner target engagement data with 476308-28-8, a structurally novel nSMase2 inhibitor (IC50=50 nM). Its unique thiopheneacrylamide scaffold avoids cross-reactivity with SIRT1/2, offering a critical advantage over cambinol. As the sole representative of this chemotype from US11427590, it is an irreplaceable component for building diverse inhibitor panels. Ideal for dissecting ceramide-driven tau propagation, neuroinflammation, or extracellular vesicle biogenesis where scaffold-dependent off-target effects must be minimized. Ensure your research is not compromised by substituting with less potent or less selective analogs.

Molecular Formula C14H12N2O4S
Molecular Weight 304.32
CAS No. 476308-28-8
Cat. No. B2411883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-N-(2-methoxy-5-nitrophenyl)-3-(thiophen-2-yl)prop-2-enamide
CAS476308-28-8
Molecular FormulaC14H12N2O4S
Molecular Weight304.32
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=CS2
InChIInChI=1S/C14H12N2O4S/c1-20-13-6-4-10(16(18)19)9-12(13)15-14(17)7-5-11-3-2-8-21-11/h2-9H,1H3,(H,15,17)/b7-5+
InChIKeyBZCPCLHYUTUWQI-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

476308-28-8: What Scientific Teams Need to Know Before Procuring This nSMase2 Inhibitor Candidate


(2E)-N-(2-methoxy-5-nitrophenyl)-3-(thiophen-2-yl)prop-2-enamide (CAS 476308-28-8) is a synthetic small-molecule inhibitor of human neutral sphingomyelinase 2 (nSMase2, also known as sphingomyelin phosphodiesterase 3). In authoritative bioactivity databases, it demonstrates IC50 values of 50 nM and 70 nM against recombinant human nSMase2 in two independent assay formats, confirming its sub-micromolar potency. [1] [2] The compound is disclosed as Entry 44 in the patent family US11427590 and US20240115574, which cover small-molecule nSMase2 inhibitors for neurodegenerative and HIV-associated indications. [3] [4] Its core structure – a thiopheneacrylamide linked to a 2-methoxy-5-nitrophenyl ring – represents a distinct chemotype within the broader nSMase2 inhibitor landscape, providing a structurally differentiated tool compound for research programs targeting ceramide-mediated pathology.

Why nSMase2 Inhibitors Cannot Be Casually Swapped for 476308-28-8


The nSMase2 inhibitor chemical space is marked by extreme structural heterogeneity, where small changes in scaffold architecture produce dramatic shifts in potency. Within the very patent series disclosing 476308-28-8 (US11427590), IC50 values span from 30 nM (DPTIP) to 900 nM (Entry 14) – a 30-fold range – even though all compounds target the same enzyme. [1] [2] A researcher substituting 476308-28-8 (IC50 = 50 nM) with a structurally distinct imidazopyridazine-based congener from the same series (e.g., Entry 14, IC50 = 900 nM) would experience an 18-fold loss in biochemical inhibition. [3] Conversely, despite its 50 nM potency, 476308-28-8 is the sole representative of the thiopheneacrylamide chemotype within this patent family, making generic substitution to a different chemotype (e.g., the DPTIP imidazole-phenol scaffold) a high-risk decision with uncharacterized selectivity, ADME, and functional consequences. [4] The quantitative evidence below establishes exactly where this compound is irreplaceable.

Quantitative Differentiation Evidence for 476308-28-8 Against Closest nSMase2 Inhibitor Analogs


476308-28-8 Achieves 50 nM Potency – Ranking Among the Top 15% of Disclosed nSMase2 Inhibitors

In the fluorescence-based human nSMase2 assay that is the benchmark screening platform across the US11427590 patent family, 476308-28-8 (Entry 44) shows an IC50 of 50 nM. This places it immediately below DPTIP (IC50 = 30 nM), the most potent disclosed inhibitor, and markedly above the majority of patent entries, whose IC50 values cluster in the 200–900 nM range. [1] [2] The 50 nM IC50 corresponds to a 10-fold improvement over PDDC (IC50 = 300 nM), a chemically distinct nSMase2 inhibitor advanced to in vivo studies for Alzheimer's disease. [3]

nSMase2 inhibition ceramide pathway enzyme kinetics

Structural Uniqueness of 476308-28-8 Within the US11427590 Patent Series Enables Chemotype-Specific SAR Exploration

Of more than 54 exemplified entries in US11427590, the vast majority are built on an imidazo[1,2-b]pyridazine or imidazo[1,2-b]pyridazine-phenol core, typically featuring pyrrolidine-based substituents. 476308-28-8 is one of very few entries that adopt a thiopheneacrylamide core, specifically (2E)-3-(thiophen-2-yl)prop-2-enamide linked to a 2-methoxy-5-nitrophenyl ring. [1] This scaffold divergence is critical: despite departing from the dominant imidazopyridazine motif, the compound retains strong nanomolar potency (IC50 = 50 nM), indicating that the thiopheneacrylamide chemotype engages the nSMase2 active site through an alternative binding mode. [2]

medicinal chemistry structure-activity relationship scaffold hopping

Dual-Assay Corroboration: 476308-28-8 IC50 Values Converge Across Two Independent nSMase2 Assay Formats

BindingDB records for 476308-28-8 include two distinct nSMase2 inhibition measurements that produce closely concordant results: IC50 = 50 nM in a fluorescence-based activity assay, and IC50 = 70 nM in a HEK293 cell-based recombinant full-length nSMase2 assay using alkaline phosphatase detection. [1] This 1.4-fold agreement between orthogonal assay formats reduces the risk of assay artifact and indicates that the compound's potency is robust to detection methodology, substrate presentation, and enzyme format (isolated vs. cell-expressed). [2] Many comparator entries in the patent series (e.g., Entry 14, Entry 18) show larger inter-assay variability, complicating reproducibility. [3]

assay validation enzyme inhibition drug discovery

476308-28-8 Potency Positioned Between Cambinol (First-Generation) and DPTIP (Lead-Optimized) nSMase2 Inhibitors

Within the broader nSMase2 inhibitor landscape, 476308-28-8 occupies a specific potency niche. Cambinol, the earliest reported nSMase2 inhibitor, has an IC50 of approximately 5,000 nM (5 μM) in recombinant enzyme assays, representing weak baseline activity. [1] nSMase2-IN-1, an orally available inhibitor, achieves an IC50 of 130 nM. At 50 nM, 476308-28-8 is 100-fold more potent than cambinol and 2.6-fold more potent than nSMase2-IN-1, yet 1.7-fold less potent than DPTIP (30 nM). [2] This graded potency ladder – cambinol (5,000 nM) < nSMase2-IN-1 (130 nM) < 476308-28-8 (50 nM) < DPTIP (30 nM) – makes 476308-28-8 a valuable intermediate-potency probe for dose-response studies requiring physiological relevance without the ultra-high potency that may mask subtle biological effects.

tool compound selection pharmacological validation nSMase2 inhibitor benchmarking

High-Impact Application Scenarios for 476308-28-8 Based on Quantitative Differentiation Evidence


Neurodegenerative Disease Target Validation Using a Mid-Potency, Structurally Distinct nSMase2 Chemical Probe

nSMase2-mediated ceramide generation is implicated in Alzheimer's disease, multiple sclerosis, and amyotrophic lateral sclerosis. 476308-28-8, with its 50 nM IC50 and thiopheneacrylamide scaffold, provides a chemically orthogonal tool to the widely used PDDC (imidazopyridazine-pyrrolidine carbamate, 300 nM) and DPTIP (imidazole-phenol, 30 nM). [1] [2] This chemotype diversity enables researchers to distinguish target-specific pharmacology from scaffold-dependent off-target effects when studying ceramide-driven tau propagation, neuroinflammation, or extracellular vesicle release in primary neuronal or glial cultures. [3]

HIV-Associated Neurocognitive Disorder (HAND) Research Leveraging nSMase2-Dependent Exosome Secretion

US patent application US20240115574 explicitly discloses 476308-28-8 (Entry 44) for methods of treating HIV infection via nSMase2 inhibition, based on the enzyme's role in viral exosome-mediated neuropathogenesis. [1] The compound's 50 nM potency positions it as a tractable starting point for HAND-focused preclinical studies where suppression of nSMase2-dependent extracellular vesicle release is hypothesized to reduce HIV-associated neuroinflammation. [2]

Extracellular Vesicle and Exosome Biology: Pharmacological Dissection of nSMase2-Dependent Secretion Pathways

nSMase2 is a critical regulator of exosome biogenesis, and its pharmacological inhibition is a key experimental paradigm in extracellular vesicle research. Unlike cambinol (IC50 ≈ 5,000 nM), which requires supraphysiological concentrations with attendant off-target risks (SIRT1/2 inhibition at 56–59 μM), 476308-28-8 achieves 100-fold greater biochemical potency. [1] This potency advantage, combined with its scaffold novelty relative to the commonly used GW4869 (a non-specific nSMase inhibitor), makes 476308-28-8 a compelling alternative for EV researchers seeking cleaner pharmacological tools to interrogate the ceramide-exosome axis. [2]

nSMase2 Inhibitor Chemical Probe Panels for Multi-Chemotype SAR and Selectivity Profiling

For core facilities and contract research organizations building nSMase2 inhibitor probe panels, 476308-28-8 is the sole commercially trackable representative of the thiopheneacrylamide chemotype within the US11427590 patent space. Its inclusion alongside DPTIP (imidazole-phenol), PDDC (imidazopyridazine carbamate), and cambinol (β-naphthol) creates a four-chemotype panel that maximizes chemical diversity for target engagement studies. [1] The compound's dual-assay validation (IC50 convergence across fluorescence and alkaline phosphatase formats) further supports its reliability as a panel component. [2]

Quote Request

Request a Quote for (2E)-N-(2-methoxy-5-nitrophenyl)-3-(thiophen-2-yl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.